4-Hydroxypenbutolol

Descripción

Origin as a Key Metabolite of Penbutolol (B1679223) in Biological Systems

4-Hydroxypenbutolol is recognized as an oxidative metabolite formed during the hepatic metabolism of penbutolol, a non-selective beta-adrenergic receptor antagonist wikipedia.org. Penbutolol undergoes extensive metabolism primarily in the liver through processes of hydroxylation and glucuroconjugation wikipedia.org. While glucuroconjugation is considered a major pathway for penbutolol's elimination, hydroxylation leads to the formation of this compound wikipedia.org.

The comparative activity of this compound relative to penbutolol can be summarized as follows:

| Biological System | Activity of this compound (relative to Penbutolol) | Reference |

| Isolated Guinea-Pig Trachea | 1/8 to 1/15 times as active | |

| Anesthetized Dogs | 1/8 to 1 time as potent |

Rationale for Academic Investigation of Metabolite Chemistry and Biology

Academic investigation into the chemistry and biology of drug metabolites like this compound is fundamentally important for several reasons within pharmaceutical and biochemical research. Drug metabolism is a complex biotransformation process where parent compounds are chemically modified by various enzymes, leading to metabolites that can possess distinct physicochemical, pharmacological, and even toxicological properties.

Understanding the metabolic fate of a drug candidate is crucial for optimizing its properties and predicting its behavior in the body. Key rationales for such investigations include:

Optimization of Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties: Studying metabolites helps in optimizing lead compounds by understanding how their metabolism affects their absorption, distribution, and elimination, thereby influencing their therapeutic efficacy and duration of action.

Identification of New Chemical Entities: Metabolites can sometimes be pharmacologically active, potentially leading to the discovery of new therapeutic compounds or providing insights for the design of improved drug candidates.

Minimization of Safety Liabilities: A critical aspect of drug development is to identify and mitigate potential risks associated with the formation of reactive or toxic metabolites, which can contribute to adverse effects.

Comparative Metabolism Studies: Investigating metabolite profiles in different species, including humans and animal models, is essential for ensuring that preclinical safety assessments adequately cover the major human metabolites.

In essence, the academic study of metabolites like this compound provides comprehensive insights into the intricate interplay between drugs and biological systems, contributing to the development of safer and more effective therapeutic agents.

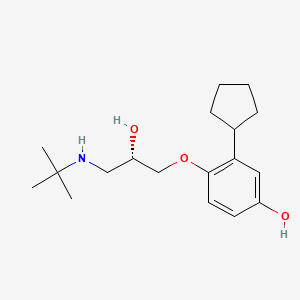

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBIIXXYVBVLU-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002042 | |

| Record name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81542-82-7 | |

| Record name | 4-Hydroxypenbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081542827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(tert-Butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPENBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSV4Q3G0OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biotransformation Pathways and Enzymatic Mechanisms of Formation

Oxidative Biotransformation from Penbutolol (B1679223) in Biological Matrices

The primary pathway for the formation of 4-Hydroxypenbutolol involves the oxidative biotransformation of its parent compound, penbutolol. This process is a Phase I metabolic reaction, which typically introduces or exposes polar functional groups, making the molecule more amenable to further metabolism or excretion wikipedia.org. Penbutolol undergoes extensive metabolism in the liver, with hydroxylation being a key step in this process.

Specifically, this compound has been identified as an oxidative metabolite of penbutolol in both plasma and urine, although in small quantities. The extensive metabolism of penbutolol in the liver is primarily mediated by the cytochrome P450 (CYP) enzyme system. Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the oxidative metabolism of a vast array of xenobiotics, including many drugs wikipedia.org. The involvement of the P450 system indicates that these enzymes facilitate the introduction of a hydroxyl group onto the penbutolol structure.

The 4-hydroxy metabolite is considered semi-active, possessing a fraction of the pharmacological activity of the parent compound. Research indicates that this compound is approximately 1/8 to 1/15 times as active as penbutolol in blocking isoproterenol-induced β-adrenergic receptor responses in isolated guinea-pig trachea, and 1/8 to 1 times as potent in anesthetized dogs.

Table 1: Key Characteristics of this compound as an Oxidative Metabolite

| Characteristic | Detail |

| Formation Pathway | Oxidative biotransformation of penbutolol |

| Metabolic Phase | Phase I metabolism wikipedia.org |

| Primary Enzyme System | Cytochrome P450 (CYP) system |

| Detection | Identified in small quantities in plasma and urine |

| Pharmacological Activity | Semi-active; 1/8 to 1/15 times as active as penbutolol in guinea-pig trachea; 1/8 to 1 times as potent in anesthetized dogs |

Phase II Metabolism: Glucuronidation and Other Conjugation Pathways

Following the Phase I oxidative metabolism, both the parent compound, penbutolol, and its hydroxylated metabolite, this compound, undergo Phase II metabolic reactions, primarily glucuronidation. Phase II metabolism involves the conjugation of small polar molecules to functional groups on the drug or its metabolites, significantly increasing their water solubility and facilitating their elimination from the body, chiefly via urine.

The major metabolite of penbutolol identified in humans is a glucuronide conjugate. Similarly, this compound can be further conjugated to form this compound glucuronide. This glucuronidation process is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. UGTs transfer a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to suitable acceptor groups on the substrate, such as hydroxyl groups.

While glucuronidation is the most prominent Phase II pathway for penbutolol and its hydroxylated metabolite, other conjugation pathways exist for xenobiotics, including sulfation, acetylation, methylation, and glutathione (B108866) conjugation. However, the available data specifically highlight glucuronidation as the major conjugation pathway for penbutolol and its metabolites.

Table 2: Metabolic Pathways and Enzymes Involved in Penbutolol Biotransformation

| Metabolic Phase | Reaction Type | Metabolite Formed | Primary Enzymes Involved | Location |

| Phase I | Hydroxylation | This compound | Cytochrome P450 (CYP) System | Liver |

| Phase II | Glucuronidation | Penbutolol Glucuronide, this compound Glucuronide | UDP-Glucuronosyltransferases (UGTs) | Liver (primarily) |

In Vitro Models for Studying this compound Formation and Enzymatic Activity

In vitro models are indispensable tools for elucidating the metabolic pathways of drug compounds and identifying the enzymes responsible for their biotransformation. These models allow for controlled experimental conditions to study the formation of metabolites like this compound and to characterize the enzymatic activity involved.

Commonly employed in vitro systems include:

Liver Microsomes: These subcellular fractions contain Phase I enzymes, predominantly cytochrome P450s, making them highly suitable for studying oxidative metabolism, such as the hydroxylation of penbutolol to this compound wikipedia.org. They are widely used for assessing metabolic stability and identifying metabolites.

Hepatocytes: Isolated hepatocytes, either fresh or cryopreserved, represent a more complete in vitro system as they retain both Phase I and Phase II metabolic enzymes, along with necessary co-factors. This allows for the study of both oxidative and conjugative pathways, including the formation of this compound and its subsequent glucuronidation.

Recombinant Enzymes: Recombinant enzyme systems, where specific CYP or UGT isoforms are expressed, are crucial for phenotyping studies to determine which particular enzyme is responsible for a given metabolic reaction wikipedia.org. This approach helps in understanding the specific enzymatic mechanisms underlying the formation of this compound and its further conjugation.

The use of such in vitro models enables the determination of pharmacokinetic parameters like compound half-life and intrinsic clearance, which are vital for predicting in vivo behavior. For example, studies on the formation of 4-hydroxytolbutamide, a similar hydroxylated metabolite, have utilized microsomal hydrogels encapsulating human liver microsomes within a Bio-PK system to predict human metabolic behavior. These methodologies are directly applicable to the study of this compound formation and its associated enzymatic activities.

Advanced Analytical Chemistry Methodologies for Characterization and Quantification

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The analysis of 4-Hydroxypenbutolol in complex biological matrices such as plasma and urine necessitates robust sample preparation and extraction protocols to isolate the analyte from interfering endogenous components and concentrate it for sensitive detection. researchgate.netwjpsonline.comoup.comnih.govbioxpedia.comphenomenex.combiotage.comresearchgate.net

Solid Phase Extraction (SPE) Solid Phase Extraction is a widely utilized and highly effective technique for the extraction of this compound from biological matrices, particularly human plasma. researchgate.netwjpsonline.com SPE using Strata-X cartridges has been shown to provide clean samples and good, reproducible recoveries for both penbutolol (B1679223) and this compound. researchgate.netwjpsonline.com The principle involves passing the sample through a sorbent material that selectively retains the analytes of interest while allowing matrix interferences to pass through or be washed away, followed by elution of the concentrated analytes. phenomenex.combiotage.com SPE is valued for its ability to combine sample clean-up and analyte concentration, resulting in high recoveries and reduced matrix effects. biotage.com

Liquid-Liquid Extraction (LLE) Simple organic extraction, a form of Liquid-Liquid Extraction, is another common method for isolating this compound from plasma and urine. researchgate.netoup.comnih.gov This protocol typically involves mixing the biological sample with an organic solvent (e.g., diethyl ether-isopropanol for urine, or a general organic solvent for plasma), followed by evaporation of the solvent and reconstitution of the residue in a suitable mobile phase for chromatographic injection. researchgate.netoup.comnih.govnih.gov While effective, SPE is often preferred over LLE due to its ability to produce cleaner chromatograms and more reproducible recoveries. wjpsonline.com

Protein Precipitation (PPT) Protein Precipitation is a rapid and straightforward sample preparation technique primarily used to remove proteins from biological samples, which can interfere with downstream analytical processes like LC-MS/MS. biotage.com This method often involves the addition of a solvent like acetonitrile, which causes proteins to precipitate, allowing the analytes to remain in the supernatant. biotage.com While simpler, PPT may not provide the same level of sample cleanliness or matrix effect reduction as SPE for compounds like this compound. wjpsonline.com

Enzymatic Hydrolysis For the determination of conjugated forms of this compound, such as glucuronides, an enzymatic hydrolysis step is often incorporated into the sample preparation protocol. researchgate.netoup.comnih.gov This involves incubating the sample with an enzyme (e.g., β-glucuronidase) for a specific duration (e.g., 2 hours) to cleave the conjugate bond, releasing the free this compound for subsequent analysis. researchgate.netoup.comnih.gov This step is crucial for obtaining a complete profile of the metabolite in the biological matrix.

Pharmacological and Biochemical Investigations: in Vitro and Mechanistic Studies

Beta-Adrenoceptor Binding Affinity and Selectivity Studies in Isolated Receptor Systems

The interaction of 4-hydroxypenbutolol with beta-adrenoceptors has been characterized, particularly in comparison to its parent compound, penbutolol (B1679223). Studies utilizing rat reticulocyte membranes, a model system for beta-adrenoceptors, have demonstrated that this compound actively binds to these receptors. nih.gov In the presence of human plasma, the apparent inhibitory constant (Ki-value) for this compound at the beta-adrenoceptor was determined to be approximately 7 ng/ml. nih.gov This indicates a significant affinity for the receptor.

Comparatively, the parent drug, penbutolol, exhibits a much higher degree of plasma protein binding, which substantially influences its apparent binding affinity in vitro. nih.gov The high plasma protein binding of penbutolol (around 99%) leads to a 100-fold increase in its apparent Ki-value when plasma is included in the assay, resulting in a Ki of approximately 40-70 ng/ml. nih.gov In contrast, the interaction of this compound with beta-adrenoceptors is not affected to the same degree by plasma proteins, owing to its lower plasma protein binding. nih.gov This suggests that, in a physiological environment where plasma proteins are present, this compound may exhibit a greater proportion of its intrinsic binding affinity compared to penbutolol.

Comparative Pharmacological Potency in Isolated Tissue Preparations (e.g., Guinea-Pig Trachea)

The functional consequence of beta-adrenoceptor binding is the antagonism of agonist-induced responses. The potency of this compound in this regard has been evaluated in isolated guinea-pig tracheal preparations, a classic model for assessing beta-adrenergic activity, particularly beta-2 receptor-mediated smooth muscle relaxation.

In these studies, this compound was found to be a potent antagonist of isoproterenol-induced beta-adrenergic receptor responses. However, its potency is reported to be lower than that of the parent compound, penbutolol. Specifically, this compound is approximately 1/8 to 1/15 times as active as penbutolol in blocking the relaxing effect of isoproterenol (B85558) on the guinea-pig trachea. This indicates that while this compound is an active metabolite, the parent drug is more potent in this particular functional assay.

Below is an interactive data table summarizing the comparative potency.

| Compound | Relative Potency (vs. Penbutolol) in Isolated Guinea-Pig Trachea |

| This compound | 1/8 to 1/15 |

| Penbutolol | 1 |

Mechanistic Studies on Cellular or Subcellular Systems (e.g., Rat Reticulocyte Membranes)

Mechanistic insights into the interaction of this compound with its target receptors have been gained from studies on subcellular systems, such as rat reticulocyte membranes. These membranes are a valuable tool for studying beta-adrenoceptor binding in a controlled in vitro environment, as they possess a high density of these receptors.

Research has demonstrated the direct binding of this compound to beta-adrenoceptors on these membranes. nih.gov This binding is a key mechanistic step in its ability to act as a beta-blocker. The study by Wellstein and colleagues showed that both (-)-penbutolol and its active metabolite, this compound, interact with these receptors. nih.gov The binding assays, conducted in the presence of native human plasma, allowed for an assessment of the interplay between receptor affinity and plasma protein binding. nih.gov

The data from these studies on rat reticulocyte membranes indicate that the beta-blocking activity of this compound is a result of its direct interaction with beta-adrenoceptors, thereby preventing the binding and subsequent action of beta-agonists. nih.gov

Implications of Differential Plasma Protein Binding on In Vitro Activity

The degree of plasma protein binding is a critical determinant of a drug's pharmacological activity, as generally only the unbound fraction is free to interact with receptors. This compound and its parent compound, penbutolol, exhibit significant differences in their affinity for plasma proteins, which has profound implications for their in vitro activity. nih.gov

Penbutolol is extensively bound to plasma proteins, with a binding of approximately 99%. nih.gov This high degree of binding significantly reduces the concentration of free drug available to interact with beta-adrenoceptors in in vitro assays that include plasma, as reflected by the substantial increase in its apparent Ki-value. nih.gov

The table below summarizes the plasma protein binding characteristics.

| Compound | Plasma Protein Binding (%) | Apparent Ki-value at Beta-Adrenoceptors (in plasma) |

| This compound | ~80% nih.gov | ~7 ng/ml nih.gov |

| Penbutolol | ~99% nih.gov | ~40-70 ng/ml nih.gov |

Structure Activity Relationship Sar Analyses of 4 Hydroxypenbutolol and Its Analogs

Conformational and Stereochemical Influences on Biological Activity

The biological activity of a chemical compound is profoundly influenced by its three-dimensional structure, including its conformation and stereochemistry. nih.govbyjus.com For beta-blockers, including penbutolol (B1679223) and its metabolites, the presence of chiral centers dictates the existence of stereoisomers, which often exhibit distinct pharmacological properties. nih.govnih.govmdpi.com

Penbutolol itself possesses a chiral center, and its pharmacological activity is highly stereoselective. The (S)-(-)-enantiomer of penbutolol is reported to be significantly more active than its (R)-(+)-enantiomer, demonstrating approximately 200 times greater activity in both in vitro and in vivo experiments. This levo-rotating isomer also exhibits intrinsic sympathomimetic activity (ISA) and antiarrhythmic effects, which are attributed to its specific interaction with beta-adrenergic receptors. nih.gov

4-Hydroxypenbutolol, as an oxidative metabolite of penbutolol, retains a defined absolute stereochemistry, indicating that the hydroxylation occurs without altering the configuration at the original chiral center. wikipedia.org While specific detailed studies on the conformational preferences of this compound are less extensively documented compared to its parent compound, the introduction of a hydroxyl group at the 4-position of the phenoxy ring can introduce new hydrogen bonding capabilities and alter the molecule's lipophilicity and electronic distribution. These changes can influence the compound's ability to adopt the optimal conformation for binding to its target receptors and traverse biological membranes. The stereochemical integrity of the metabolite suggests that the spatial arrangement around the chiral carbon remains critical for any residual biological activity.

Comparative SAR with the Parent Compound (Penbutolol) and Related Beta-Blockers

The SAR of this compound is best understood in comparison to its parent compound, penbutolol, and other well-characterized beta-adrenergic receptor antagonists. Penbutolol is a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors. fda.gov It also exhibits partial agonist activity, known as intrinsic sympathomimetic activity (ISA). fda.gov Penbutolol's beta-blocking potency is approximately four times that of propranolol. fda.gov

The comparative SAR can be summarized as follows:

| Compound | Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Relative Potency (vs. Penbutolol) | Plasma Protein Binding | Key Structural Features |

| Penbutolol | Non-selective β1/β2 | Present fda.gov | 1 (Reference) | ~99% nih.gov | Cyclopentylphenoxy group, tert-butylamino side chain |

| This compound | Non-selective β1/β2 | Not explicitly detailed, likely reduced | 1/8 to 1/15 (in vitro); 1/8 to 1 (in vivo) fda.gov | ~80% nih.gov | Hydroxyl group at 4-position of phenoxy ring wikipedia.org |

| Propranolol | Non-selective β1/β2 | Absent wikipedia.org | ~1/4 (vs. Penbutolol) fda.gov | ~90% cdutcm.edu.cn | Naphthyloxy group, isopropylamino side chain nih.gov |

| Metoprolol | Selective β1 | Absent wikipedia.org | Varies, generally lower affinity to β2 wikipedia.org | ~12% wikipedia.org | 4-(2-methoxyethyl)phenoxy group, isopropylamino side chain nih.gov |

| Atenolol | Selective β1 | Absent nih.gov | Varies, generally lower affinity to β2 nih.gov | Low nih.gov | 4-(carbamoylmethyl)phenoxy group, isopropylamino side chain nih.gov |

Note: Relative potency values are approximate and can vary depending on the specific assay and conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Potential in Related Chemical Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico method that establishes mathematical relationships between the physicochemical properties or structural features of compounds (molecular descriptors) and their biological activities. ontosight.ai This approach is invaluable for predicting the activity of new compounds, optimizing lead structures, and reducing the need for extensive experimental testing in drug discovery. fda.govontosight.ai

For beta-blockers and their metabolites, QSAR modeling holds significant potential. Molecular descriptors such as molecular size, shape, electronegativity, lipophilicity (e.g., LogP), and hydrogen bonding capacity are critical in defining their interactions with adrenergic receptors and their pharmacokinetic profiles. ontosight.ai For instance, lipophilicity often correlates with membrane permeability and plasma protein binding, both of which are crucial for a drug's distribution and efficacy.

In the context of this compound and related beta-blocker scaffolds, QSAR models could be developed to:

Predict Receptor Binding Affinity: By correlating structural features with binding constants (Ki or IC50 values) to beta-1 and beta-2 adrenergic receptors, QSAR models could predict the affinity of novel penbutolol analogs or other hydroxylated metabolites.

Assess Impact of Hydroxylation: QSAR could quantify the effect of the 4-hydroxyl group on various biological activities, such as beta-blocking potency and intrinsic sympathomimetic activity. This would involve comparing this compound with penbutolol and other hydroxylated derivatives of beta-blockers.

Model Pharmacokinetic Properties: Given that this compound is a metabolite, QSAR could be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, particularly plasma protein binding and metabolic stability. For example, studies have used QSAR to model the ecotoxicological hazard of beta-blockers and their metabolites, considering how metabolites might lose or retain the specific mode of action of the parent drug. researchgate.net

Guide Rational Design: QSAR insights can guide the rational design of new compounds by identifying key molecular descriptors that contribute positively or negatively to desired activities. For example, understanding how the hydroxyl group affects receptor interaction could inform modifications to enhance or diminish specific effects. [9 from previous search]

The development of robust QSAR models requires comprehensive datasets of structurally diverse compounds with measured biological activities. While direct QSAR studies specifically on this compound are not widely detailed in the public domain, the principles and methodologies of QSAR have been successfully applied to numerous beta-blocker series and their metabolites to understand their structure-activity relationships and predict their biological profiles. researchgate.netresearchgate.netconicet.gov.ar

Computational and Theoretical Chemistry Approaches in 4 Hydroxypenbutolol Research

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are indispensable tools in drug discovery and development, used to predict the preferred orientation and binding affinity between a ligand (such as 4-Hydroxypenbutolol) and a receptor (e.g., a protein target or an enzyme) uni.luwikipedia.org. This technique involves fitting potential drug molecules into the active site of a protein receptor to identify which molecules might bind strongly uni.lu.

Methodology and Application: Molecular docking typically begins by determining the three-dimensional features of the known receptor site, often obtained from X-ray crystallography uni.lu. The process involves several steps, including energy minimization techniques and the application of force field parameters to describe the potential energy of the system uni.lu. Both rigid and flexible docking approaches exist, with flexible docking accounting for conformational changes in ligands upon binding uni.lu.

For a compound like this compound, molecular docking simulations would be employed to:

Predict Binding Modes: Determine how this compound might orient itself within the binding pockets of various proteins, including its parent drug's targets (e.g., adrenergic receptors) or other off-target proteins, to understand potential pharmacological or toxicological effects.

Estimate Binding Affinity: Calculate the strength of the interaction between this compound and its potential target proteins. This is often expressed as a docking score or binding energy (e.g., in kcal/mol) wikipedia.orgwikidata.org.

Identify Key Interactions: Pinpoint specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other contacts with this compound, providing insights into the molecular basis of its binding wikipedia.orgwikidata.org. For instance, in studies of vitamin D analogs with CYP3A4, docking simulations identified key amino acids like Leu-210, Phe-241, and Ile-301 involved in interactions nih.gov.

Following initial docking, molecular dynamics (MD) simulations are often performed to validate the stability of the predicted ligand-receptor complex over time under simulated physiological conditions wikipedia.orgwikidata.orgguidetopharmacology.org. MD simulations analyze the movements and interactions of atoms and molecules, providing information about the dynamic behavior of the complex wikipedia.orgwikidata.org. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and intermolecular hydrogen bond analysis are used to examine the stability of the protein-ligand complex structures wikipedia.orgwikidata.org.

In Silico Prediction of Metabolic Fate and Enzyme Interactions

Predicting the metabolic fate of a compound in silico is a critical aspect of drug development, as it helps identify potential metabolites, their sites of metabolism (SOM), and the enzymes involved. This is particularly relevant for this compound, which is itself a metabolite.

Methodology and Application: In silico methods for metabolism prediction can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based approaches rely on the chemical structure and characteristics of the substrate, building models from known substrates or inhibitors to provide indirect information about the enzyme's active site. These methods assume that the metabolic fate is primarily a consequence of the compound's chemical structure.

Structure-based approaches explicitly model the interaction between the substrate and the metabolizing enzyme, often requiring experimentally determined structures of enzymes like cytochrome P450s (P450s). These models can predict binding modes, conformational changes in enzymes, and even the mechanism of catalysis. P450 enzymes, such as CYP3A4, are known to metabolize a significant percentage of drug substances through deactivating hydroxylation nih.gov.

For this compound, in silico metabolism prediction would involve:

Identifying Sites of Metabolism (SOM): Predicting which specific atoms or bonds in this compound are most susceptible to enzymatic attack, particularly by P450 enzymes. Web servers like SOMP utilize Bayesian approaches and structural descriptors to predict SOMs catalyzed by various P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) and UDP-glucuronosyltransferases.

Predicting Enzyme Interactions: Characterizing the binding of this compound to key metabolizing enzymes, such as various cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6), which are known to be involved in the metabolism of many drugs, including beta-blockers nih.gov. Computational approaches can score compound libraries based on their Km values to numerous P450 enzymes.

Understanding Metabolic Pathways: Elucidating the sequence of transformations this compound might undergo, leading to further metabolites. Tools like MetaDrug and META system use combinatorial methods and expert systems to predict major metabolic pathways and the role of P450 enzymes.

Advanced Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), provide a detailed description of molecular electronic structure and are essential for understanding intrinsic molecular properties and reactivity uni.luwikipedia.org. These calculations offer insights into chemical bonding, electronic distribution, and the energetic favorability of reactions.

Methodology and Application: DFT calculations optimize molecular structures and can be used to develop frontier molecular orbital theory, which assesses molecular stability and reactivity wikipedia.org. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial reactivity descriptors wikipedia.org. The HOMO-LUMO energy gap provides an indication of a molecule's chemical hardness and stability; a smaller gap often suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP surfaces map the electron density on a molecule's surface, revealing its size, shape, and regions of negative, positive, and neutral electrostatic potential wikipedia.org. These maps are vital for identifying sites susceptible to electrophilic or nucleophilic attack and hydrogen bonding interactions, which are critical for understanding chemical reactivity and intermolecular interactions.

Reaction Pathway Prediction: Quantum chemical calculations can estimate chemical reaction pathways, including transition state energies and connected equilibria, which is invaluable for predicting unknown reactions and understanding reaction mechanisms.

For this compound, advanced quantum chemical calculations would be used to:

Characterize Electronic Structure: Determine the electron density distribution, charge distribution, and bond orders within the molecule, which are fundamental to its chemical behavior.

Predict Reactive Sites: Identify the most probable sites for further metabolism (e.g., further hydroxylation, glucuronidation) or for chemical reactions with other biomolecules. MEP maps and Fukui functions would be particularly useful here.

Understand Conformational Preferences: Investigate the preferred three-dimensional arrangements of the molecule and the energy barriers for conformational changes, which can influence its binding to receptors and enzymes.

Assess Stability: Evaluate the chemical stability of this compound under various conditions by analyzing its electronic properties and potential decomposition pathways.

These computational approaches, while not specifically detailed for this compound in the provided search results, represent the standard toolkit for comprehensive characterization of drug metabolites in modern pharmaceutical research, offering predictive power and mechanistic insights that complement experimental investigations.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the detailed molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). It provides information on the number, type, and connectivity of atoms within a molecule through chemical shifts, coupling constants, and integration values. While NMR is fundamental for comprehensive structural assignment, specific ¹H or ¹³C NMR spectroscopic data, including detailed chemical shifts and coupling patterns for 4-Hydroxypenbutolol, were not explicitly available in the consulted literature. Such data would typically confirm the presence and position of the hydroxyl group on the phenoxy ring of penbutolol (B1679223) and characterize the aliphatic and aromatic protons and carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, mass spectrometry plays a critical role in confirming its molecular formula and elucidating its fragmentation pathways, which are indicative of its chemical structure.

Detailed Research Findings: The molecular formula of this compound is C₁₈H₂₉NO₃, and its molecular weight is 307.44 g/mol . axios-research.com In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a method developed for the quantitative determination of penbutolol and its metabolite this compound (4HPEN) in human plasma, specific ion transitions are monitored. For this compound, the detection is achieved in positive ion selected reaction monitoring (SRM) mode, with a characteristic ion transition pair of m/z 308.1 → 252.1. This transition corresponds to a protonated molecular ion ([M+H]⁺) at m/z 308.1 and a major product ion at m/z 252.1. The nominal retention time for this compound in this LC-MS/MS method was reported as 1.98 ± 0.3 minutes.

Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₂₉NO₃ | axios-research.com |

| Molecular Weight | 307.44 g/mol | axios-research.com |

| Precursor Ion ([M+H]⁺) | m/z 308.1 | |

| Major Product Ion | m/z 252.1 | |

| Ionization Mode | Positive Ion Electrospray Ionization | |

| Detection Mode | Selected Reaction Monitoring (SRM) | |

| Retention Time | 1.98 ± 0.3 min |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, provides insights into the electronic structure, particularly the presence of conjugated systems and aromatic rings, by measuring the absorption of UV or visible light. While both IR and UV-Vis spectroscopy are standard techniques for characterizing organic compounds and would be crucial for a complete structural analysis of this compound, specific experimental IR absorption frequencies (cm⁻¹) or UV-Vis absorption maxima (λmax) for this compound were not found in the reviewed search results. For a compound like this compound, with its phenolic hydroxyl group and aromatic ring, characteristic IR bands for O-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching in the aromatic ring would be expected. Similarly, UV-Vis spectroscopy would likely show absorption bands characteristic of the substituted benzene (B151609) ring.

Future Directions and Emerging Research Avenues

Elucidation of Undefined Metabolic Enzymes and Pathways for 4-Hydroxypenbutolol

Penbutolol (B1679223) is extensively metabolized, with less than 4% of the administered dose excreted unchanged in urine. semanticscholar.org Its primary metabolic transformation in humans leads to the formation of this compound. tandfonline.com This hydroxylation, along with subsequent glucuroconjugation, is a major route of penbutolol elimination, yielding penbutolol glucuronides, this compound, and this compound glucuronide. drugbank.comnih.govsemanticscholar.orgnih.gov this compound has been characterized as a semi-active metabolite. nih.govsemanticscholar.orgnih.gov

While cytochrome P450 (CYP) enzymes, particularly CYP2D6, are known to be involved in the metabolism of many beta-blockers through hydroxylation wikipedia.org, the specific enzymatic machinery responsible for the formation and subsequent metabolism of this compound itself requires further detailed elucidation. One study noted that the hydroxylation of penbutolol was "negligible" in the context of renal impairment, with conjugation being more prominent for elimination, suggesting a complex interplay of metabolic pathways that warrants deeper investigation. nih.gov Future studies should aim to definitively identify all specific enzymes, including various CYP isoforms and uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), involved in the complete metabolic cascade of this compound. This includes mapping out the precise pathways for its further conjugation and potential downstream transformations, which could involve Phase I (e.g., further hydroxylation, N-dealkylation) and Phase II (e.g., sulfation, amino acid conjugation) reactions. upol.czbenthamscience.com Understanding these undefined pathways is crucial for a complete pharmacokinetic profile.

Development of Novel Analytical Probes for Specific Detection and Quantification

Accurate and specific detection and quantification of this compound in biological matrices are fundamental for pharmacokinetic and pharmacodynamic studies. Current analytical methods, such as high-performance liquid chromatography (HPLC) with fluorescence detection, have been developed for the assay of penbutolol and this compound in plasma or serum. nih.gov The availability of labeled standards, such as 4-Hydroxy Penbutolol-d9, aids in analytical method development, validation, and quality control. axios-research.com

Advanced Computational Modeling for Predictive Metabolomics

Computational modeling plays an increasingly vital role in predicting drug metabolism and understanding complex biochemical processes. nih.govcreative-biolabs.com Various in silico approaches, including rule-based methods, quantitative structure-metabolism/activity relationships (QSMR/QSMAR), and docking simulations, are employed to predict sites of metabolism (SOM) and metabolic pathways mediated by enzymes like cytochrome P450s. nih.govcreative-biolabs.comnih.gov Tools such as MetaDrug, MetaSite, BNICE, PPS, CATABOL, DEREK, StAR, and METEOR are examples of platforms utilized for predicting metabolic fate. nih.govsemanticscholar.org

For this compound, advanced computational modeling offers a promising avenue to predict its metabolic profile more comprehensively. Future research should focus on refining existing models or developing new ones specifically tailored to predict the transformations of this compound, including its conjugation and potential further oxidative or reductive pathways. This could involve incorporating detailed structural information of this compound and its known metabolites into predictive algorithms. The integration of in silico predictions with in vitro and in vivo experimental data is crucial for validating and refining these models, leading to more accurate predictions of metabolic enzymes involved, potential drug-drug interactions, and inter-individual variability in its metabolism. researchgate.netnews-medical.net Such predictive metabolomics can guide experimental design and accelerate the understanding of this compound's fate in biological systems.

Deeper Investigation of Stereoselective Biotransformation and Pharmacological Aspects

Chirality significantly influences the pharmacodynamic and pharmacokinetic profiles of drugs, as stereoisomers can interact differently with chiral biological macromolecules such as enzymes and receptors. cambridge.orgijpras.comresearchgate.netmdpi.comnih.gov Penbutolol itself exists as D- and L-isomers, with L-penbutolol being the pharmacologically active stereoisomer. nih.gov Studies have shown that the clearance of penbutolol is stereoselective, with the oxidative pathway being more stereosensitive than the conjugative pathway. nih.gov Notably, conjugates of the oxidized metabolite, this compound, showed higher serum concentrations for D-penbutolol compared to the L-isomer, while direct conjugates of L-penbutolol achieved higher serum concentrations than those of D-penbutolol. nih.gov This highlights the complex and stereoselective nature of penbutolol's biotransformation.

Given that this compound is a semi-active metabolite nih.govsemanticscholar.orgnih.gov, a deeper investigation into its stereoselective biotransformation and pharmacological aspects is critical. Future research should aim to:

Characterize the stereoisomers of this compound: Determine if this compound itself exists as distinct stereoisomers and, if so, to isolate and characterize them.

Investigate stereoselective metabolism of this compound: Identify the specific enzymes and pathways that exhibit stereoselectivity in the metabolism of this compound. This could involve studying the differential activity of specific CYP enzymes or UGTs towards its enantiomers.

Q & A

Q. What are the validated analytical methods for quantifying 4-Hydroxypenbutolol in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for quantification. Key parameters include:

- Column : C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size)

- Mobile phase : Gradient of acetonitrile and 0.1% formic acid in water .

- Calibration range : 1–500 ng/mL, with inter-day precision <15% RSD. Validate methods using guidelines from the International Council for Harmonisation (ICH), including specificity, linearity, accuracy, and stability testing .

Q. How can researchers synthesize this compound with high enantiomeric purity?

Methodological Answer: Asymmetric synthesis via chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) is preferred. Key steps:

- Intermediate : Start with (R)-epichlorohydrin to ensure stereochemical control.

- Reaction conditions : Use Pd/C catalyst under hydrogenation at 60°C for 12 hours . Confirm enantiomeric excess (>98%) using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

Methodological Answer: Employ a crossover design with repeated measures to minimize inter-subject variability. Key considerations:

- Dosing : Administer 10 mg/kg intravenously and orally to assess bioavailability.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

- Data analysis : Use non-compartmental analysis (NCA) for AUC, Cmax, and half-life, followed by compartmental modeling (e.g., WinNonlin) . Address ethical compliance via Institutional Review Board (IRB) protocols for human/animal studies .

Q. How should researchers resolve contradictory data on this compound’s β-blocker efficacy across different cell lines?

Methodological Answer: Conduct a meta-analysis of existing studies using Preferred Reporting Items for Systematic Reviews (PRISMA) guidelines. Steps:

- Data extraction : Tabulate IC50 values, cell types, and assay conditions (Table 1).

- Confounding factors : Control for differences in receptor density (e.g., β1 vs. β2 adrenergic receptors) and assay sensitivity (cAMP vs. calcium flux assays) .

- Statistical reconciliation : Apply mixed-effects models to account for variability in experimental setups .

Table 1 : Example data reconciliation framework

| Study | Cell Line | IC50 (nM) | Assay Type |

|---|---|---|---|

| Lee et al. (2000) | HEK293-β1 | 12.3 ± 1.2 | cAMP |

| Yi et al. (2010) | CHO-β2 | 45.6 ± 3.8 | Calcium |

Q. What strategies mitigate off-target effects of this compound in cardiovascular models?

Methodological Answer: Use siRNA knockdown or CRISPR-Cas9 to isolate β-adrenergic receptor subtypes. For example:

- In vitro : Transfect HEK293 cells with β1/β2 siRNA and measure cAMP suppression post-treatment.

- In vivo : Employ β1-knockout murine models to assess cardiac selectivity . Validate findings with radioligand binding assays (e.g., [<sup>3</sup>H]-CGP-12177) to quantify receptor occupancy .

Data Presentation and Analysis Guidelines

- Raw data : Include extensive tables in appendices with raw pharmacokinetic parameters, assay replicates, and statistical outputs .

- Uncertainty analysis : Report confidence intervals (95% CI) and use tools like Monte Carlo simulations for error propagation .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.